N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Overview
Description
N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with appropriate carboxylic acids or their derivatives. For instance, the reaction of 3-propoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine can yield the desired thiadiazole ring.
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Attachment of the Cyclohexanecarboxamide Moiety: : The cyclohexanecarboxamide group can be introduced by reacting the thiadiazole intermediate with cyclohexanecarboxylic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiadiazole ring.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the propoxy group on the phenyl ring, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-11-23-15-10-6-9-14(12-15)17-20-21-18(24-17)19-16(22)13-7-4-3-5-8-13/h6,9-10,12-13H,2-5,7-8,11H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYHOZIVRQANKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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